molecular formula C26H22N2O4 B4570943 N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4570943
M. Wt: 426.5 g/mol
InChI Key: OFMBRDSKQRDFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.15795719 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Derivatives and Pharmaceutical Compositions

The invention of novel benzamide derivatives, including N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide, has led to pharmaceutical compositions aimed at conditions involving decreased gastric emptying. These compounds, characterized by their unique structural formulas, have been explored for their potential medicinal applications. This research highlights the synthetic versatility of these compounds and their potential utility in pharmaceutical development (Liang-Jie Zhang, 2009).

Crystal Structure and Biological Activity

Studies on the crystal structure and biological activity of benzamide derivatives have shown distinct effective inhibition on the proliferation of cancer cell lines. Such research underlines the importance of structural analysis in understanding the biological activities of these compounds and their potential as therapeutic agents in cancer treatment (Jiu-Fu Lu et al., 2017).

Synthesis of Dihydropyrimidinone Derivatives

Research into the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has revealed a simple and efficient method for their production. These derivatives have been synthesized with good yields, suggesting potential applications in various scientific fields, including pharmaceutical research and development (M. A. Bhat et al., 2018).

Antifungal Activity of N-Benzoyl-N'-dialkylthiourea Derivatives

The synthesis and characterization of N-Benzoyl-N'-dialkylthiourea derivatives, including their Co(III) complexes, have been explored for their antifungal activity against major pathogens. This research provides insights into the potential use of these compounds in combating plant diseases caused by fungi, demonstrating the broad spectrum of applications for benzamide derivatives in agriculture and plant protection (Zhou Weiqun et al., 2005).

Antitumor Activity and Synthesis Methods

Investigations into the synthesis, crystal structure, and antitumor activity of benzamide derivatives have identified compounds with significant inhibitory capacity against cancer cell lines. Such studies are crucial for the development of new anticancer agents, offering hope for more effective treatments (X. Ji et al., 2018).

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(27-22-6-2-3-7-23(22)28-13-15-31-16-14-28)19-11-9-18(10-12-19)21-17-20-5-1-4-8-24(20)32-26(21)30/h1-12,17H,13-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBRDSKQRDFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 5
N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 6
N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.